molecular formula C8H11NO3S B1375009 3-Methoxy-5-(methylsulfonyl)aniline CAS No. 62606-02-4

3-Methoxy-5-(methylsulfonyl)aniline

Cat. No.: B1375009
CAS No.: 62606-02-4
M. Wt: 201.25 g/mol
InChI Key: XBZBDCOVNQRWPT-UHFFFAOYSA-N
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Description

3-Methoxy-5-(methylsulfonyl)aniline: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methoxy-5-(methylsulfonyl)aniline typically involves the reduction of 1-methanesulfonyl-3-methoxy-5-nitrobenzene. The reaction is carried out using zinc dust and ammonium chloride in a mixture of methanol and water at room temperature. The reaction is exothermic and is completed within 30 minutes .

Industrial Production Methods:

Industrial production methods for this compound are not widely documented. the laboratory synthesis method mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

3-Methoxy-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Zinc dust and ammonium chloride are commonly used for the reduction of nitro groups.

    Substitution: Halogenating agents and nitrating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Methoxy-5-(methylsulfonyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-Methoxy-4-(methylsulfonyl)aniline
  • 3-Methoxy-5-(ethylsulfonyl)aniline
  • 3-Methoxy-5-(methylthio)aniline

Comparison:

3-Methoxy-5-(methylsulfonyl)aniline is unique due to the specific positioning of the methoxy and methylsulfonyl groups on the aniline ring. This positioning affects its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methylsulfonyl group at the 5-position can influence the compound’s solubility and stability compared to its analogs .

Properties

IUPAC Name

3-methoxy-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZBDCOVNQRWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728148
Record name 3-(Methanesulfonyl)-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62606-02-4
Record name 3-(Methanesulfonyl)-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonyl-5-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methylsulfonyl-3-methoxy-5-nitro-benzene (1.3 g; 5.6 mmol) was dissolved in methanol (40 ml) and 80 mg Pd/C (5% w/w) were added and the reaction mixture was hydrogenated at 2 bar. The mixture was then diluted with dichloromethane, filtrated above over a celite pad, concentrated and the residual was crystallized from methanol. 0.5 g (2.48 mmol; 44% yield) of a solid were obtained.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
catalyst
Reaction Step Three

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